Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate
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Overview
Description
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by its imidazo-pyrazine core, which is a fused bicyclic system, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a suitable diamine with a diester, followed by cyclization and esterification reactions. The reaction conditions often involve refluxing in ethanol or other suitable solvents with catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism by which Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
- 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide
Uniqueness
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate is unique due to its specific imidazo-pyrazine core and the position of the ethyl ester group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)8-7-5-10-3-4-12(7)6-11-8/h6,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXINFAJYGBEMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CNCCN2C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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